1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F4OS. This compound is characterized by the presence of fluorine and trifluoromethylthio groups, which are known for their significant impact on the chemical and physical properties of organic molecules. The incorporation of these groups often enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable entity in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 2-fluoro-6-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Its stability and bioavailability are advantageous in drug development and pharmaceutical research.
Industry: The compound is used in the production of agrochemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethylthio groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds such as:
1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-2-one: Similar in structure but with a different position of the ketone group.
1-(2-(Trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one: Contains an additional trifluoromethyl group, which can further enhance its properties.
Properties
Molecular Formula |
C10H8F4OS |
---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1-[2-fluoro-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F4OS/c1-2-7(15)9-6(11)4-3-5-8(9)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
AUKXEOFBSKPHMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1SC(F)(F)F)F |
Origin of Product |
United States |
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